molecular formula C5H11N3O B1360064 1-(2-Aminoethyl)imidazolidin-2-one CAS No. 6281-42-1

1-(2-Aminoethyl)imidazolidin-2-one

Cat. No. B1360064
CAS RN: 6281-42-1
M. Wt: 129.16 g/mol
InChI Key: PODSUMUEKRUDEI-UHFFFAOYSA-N
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Description

“1-(2-Aminoethyl)imidazolidin-2-one” is an organic compound with the molecular formula C5H11N3O . It is a useful research chemical compound used in the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide and their use in the preparation of a combinatorial library of 1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of “1-(2-Aminoethyl)imidazolidin-2-one” is represented by the formula C5H11N3O . The InChI code for this compound is 1S/C5H11N3O/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) .


Physical And Chemical Properties Analysis

“1-(2-Aminoethyl)imidazolidin-2-one” is a solid at 20°C . It has a molecular weight of 129.16 . The compound should be stored at a temperature between 0-10°C under inert gas . It is sensitive to air and heat .

Scientific Research Applications

Scientific Research Applications of 1-(2-Aminoethyl)imidazolidin-2-one

  • Chemical Synthesis and Bioactivity

    Imidazolidin-4-ones, chemically related to 1-(2-Aminoethyl)imidazolidin-2-one, have diverse applications in chemical synthesis. These compounds are used as skeletal modifications in bioactive oligopeptides and have applications in the synthesis of compounds with antimalarial, antiproliferative, and other biological activities. For example, imidazolidin-4-ones derived from primaquine alpha-aminoamides show significant stereoselectivity in their formation, highlighting their potential in stereoselective drug synthesis (Ferraz et al., 2007).

  • Corrosion Inhibition

    Derivatives of imidazolidin, such as 1-(2-ethylamino)-2-methylimidazolidine, have been studied for their corrosion inhibition properties. These compounds have shown potential in protecting metal surfaces in acidic environments, indicating their utility in industrial applications (Cruz et al., 2004).

  • Catalysis and Drug Synthesis

    The application of imidazolidin-4-ones in catalysis and drug synthesis is significant. These compounds are used in peptidomimetics and as chiral auxiliaries in the synthesis of amino acids and other pharmaceuticals. They also serve as important building blocks in the total synthesis of natural products and have been utilized in organocatalysts for iminium-based reactions (Xu et al., 2010).

  • Synthesis of Drug-like Heterocycles

    Imidazolidin-2-ones are synthesized using techniques like gold catalysis on solid phases, indicating their importance in creating drug-like heterocycles. This method demonstrates the potential of homogeneous gold catalysis combined with solid-phase synthesis in generating pharmacologically relevant compounds (La-Venia et al., 2016).

  • Development of Pharmaceuticals

    Compounds with the imidazolidin-2-one structure have been explored for their potential in pharmaceutical development. For instance, derivatives like 1-[(Imidazolidin-2-yl)imino]indazole have shown promise as selective alpha 2-adrenoceptor ligands, suggesting their use in medical applications such as antihypertensive drugs (Sa̧czewski et al., 2008).

  • Solid-Phase Synthesis and Drug Discovery

    The solid-phase synthesis of imidazolidin-4-ones from amino acids is an important technique in drug discovery. This method allows for the introduction of specific substitutions onto the amino position, aiding in the development of varied pharmaceutical compounds without racemization at chiral centers (Li et al., 2004).

  • Prodrug Design

    and other compounds have been investigated for their stability and potential in prodrug design. These studies focus on the kinetics of hydrolysis and the stability of these compounds, providing insights into their application as slow drug-release prodrugs (Chambel et al., 2006).

Safety And Hazards

“1-(2-Aminoethyl)imidazolidin-2-one” is classified as dangerous . It can cause severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1-(2-aminoethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11N3O/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODSUMUEKRUDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044706
Record name 1-(2-Aminoethyl)imidazolidin-2-one
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Imidazolidinone, 1-(2-aminoethyl)-
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Product Name

1-(2-Aminoethyl)imidazolidin-2-one

CAS RN

6281-42-1
Record name 1-(2-Aminoethyl)-2-imidazolidinone
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Record name N-(2-Aminoethyl)ethyleneurea
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Record name 1-(2-Aminoethyl)-2-imidazolidone
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Record name 2-Imidazolidinone, 1-(2-aminoethyl)-
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Record name 1-(2-Aminoethyl)imidazolidin-2-one
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Record name 1-(2-aminoethyl)imidazolidin-2-one
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Record name N-(2-AMINOETHYL)ETHYLENEUREA
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Synthesis routes and methods

Procedure details

In a suitable reactor equipped with agitation and a reflux condenser, 465 parts by weight of urea and 798 parts by weight of diethylenetriamine were charged. The reaction mix was slowly heated to 140° C. Ammonia started to evolve at about 130° C. The temperature was slowly raised to 150° C. As the evolution of ammonia subsided, vacuum was applied and the remaining ammonia was removed. Product yield was approximately 1000 parts by weight. The product had a viscosity of 6000 cps at 25° C. and an MEQ/g of 6.5. (MEQ=milliequivalent weight). Gel phase analysis of the product showed approximately 95% purity. The product can be used as is or further purified by vacuum distillation. The major impurity is unreacted diethylenetriamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Wittmer, A Brinkmann, V Stenzel… - Journal of Coatings …, 2019 - Springer
Intrinsic self-healing coatings have been drawing more and more attention over recent years. A self-healing coating that is able to maintain its original appearance and performance …
Number of citations: 7 link.springer.com
A Wittmer, A Brinkmann, V Stenzel - researchgate.net
Microcracks in polymers caused by mechanical stress or thermal fatigue can lead to material failures. Self-healing coatings offer the ability to heal microcracks and other damage …
Number of citations: 0 www.researchgate.net
RL Wolin, SD Bembenek, J Wei, S Crawford… - Bioorganic & medicinal …, 2008 - Elsevier
Computer aided modeling guided the design of a series of diarylimidazole compounds (11–22) intended to interact with both the ATP and adjacent allosteric binding domains of B-RAF …
Number of citations: 20 www.sciencedirect.com
L Colis, G Ernst, S Sanders, H Liu… - Journal of medicinal …, 2014 - ACS Publications
RNA polymerase I (Pol I) is a dedicated polymerase that transcribes the 45S ribosomal (r) RNA precursor. The 45S rRNA precursor is subsequently processed into the mature 5.8S, 18S…
Number of citations: 56 pubs.acs.org
S Wei, Y You, Y Ma, W Huang, X Liang, A Zhang… - Reactive and Functional …, 2019 - Elsevier
Abstract Treatment of chronic wounds, such as diabetic feet, pressure sores and skin ulcer, has been a difficult issue for wound dressings. It is of great interest but challenging to …
Number of citations: 17 www.sciencedirect.com

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